



Detecting the MAP17-NUMB Interaction: An Application of Proximity Ligation Assay

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| Compound of Interest | | |
|----------------------|-----------|-----------|
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The interaction between Membrane-Associated Protein 17 (MAP17) and NUMB, an endocytic adaptor protein, is a critical event in the regulation of the Notch signaling pathway.[1] MAP17, a small cargo protein often overexpressed in various cancers, can sequester NUMB, leading to the activation of Notch signaling.[1] This activation promotes an increase in cancer stem cell populations and is correlated with tumor progression.[1][2][3] The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for the in situ detection of protein-protein interactions.[4][5] This technique allows for the visualization and quantification of individual interaction events, making it an ideal tool to study the MAP17-NUMB association within the cellular context.

This document provides a detailed protocol for the detection and quantification of the **MAP17**-NUMB interaction using the Duolink® Proximity Ligation Assay.

Data Presentation

The following table summarizes quantitative data from a study detecting the interaction between **MAP17** and NUMB using a Proximity Ligation Assay in HeLa and T47D cell lines. The

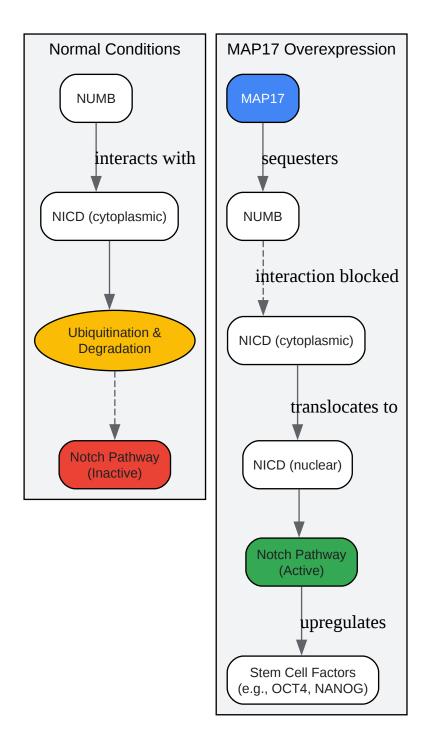


data represents the average number of PLA signals per cell, indicating the extent of the protein-protein interaction under different experimental conditions.

| Cell Line | Experimental Condition | Average PLA Signals per Cell | Statistical Significance (vs. Empty Vector) | Reference |
|-----------|--------------------------------------|------------------------------------|---|-----------|
| HeLa | Empty Vector (Control) | ~5 | - | [6] |
| HeLa | MAP17 Overexpression | ~25 | p < 0.01 | [6] |
| HeLa | Truncated MAP17 Overexpression | ~5 | Not Significant | [6] |
| T47D | Empty Vector (Control) | ~8 | - | [6] |
| T47D | MAP17 Overexpression | ~30 | p < 0.001 | [6] |
| T47D | Truncated MAP17 Overexpression | ~8 | Not Significant | [6] |

Signaling Pathway and Experimental Workflow Diagrams

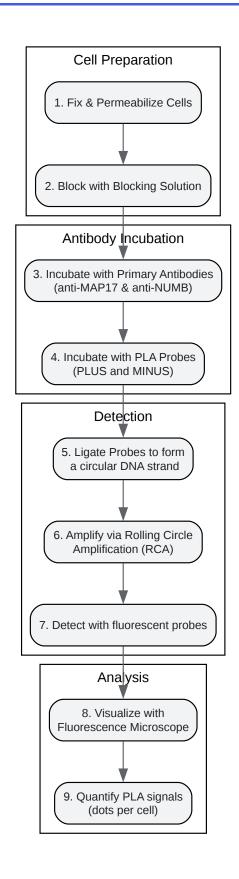




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Caption: MAP17-NUMB interaction and its effect on the Notch signaling pathway.





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Caption: Experimental workflow for the Proximity Ligation Assay (PLA).



Experimental Protocols

This protocol is adapted from standard Duolink® PLA protocols and the specific methods used in the study of the MAP17-NUMB interaction.

Materials and Reagents:

- Cells: HeLa or T47D cells cultured on sterile glass coverslips.
- · Primary Antibodies:
 - Rabbit anti-MAP17 antibody (Use a concentration optimized for immunofluorescence, typically 1-10 μg/mL).
 - Goat anti-NUMB antibody (e.g., Abcam, Cat# ab4147, used at a 1:100-1:500 dilution).
 - Note: Primary antibodies must be raised in different species.
- Proximity Ligation Assay Kit: Duolink® In Situ PLA® Probe Anti-Rabbit PLUS and Anti-Goat MINUS, and Duolink® In Situ Detection Reagents (e.g., Red) (Sigma-Aldrich/MilliporeSigma).
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Solution: 0.5% Triton X-100 in PBS.
- Wash Buffers: Duolink® Wash Buffers A and B.
- Mounting Medium: Duolink® In Situ Mounting Medium with DAPI.
- Equipment:
 - Humidity chamber
 - 37°C incubator
 - Fluorescence microscope with appropriate filters

Protocol:

Methodological & Application





- Cell Culture and Preparation: a. Seed HeLa or T47D cells on sterile glass coverslips in a 24-well plate and culture to 50-70% confluency. b. Wash the cells twice with ice-cold PBS. c. Fix the cells with 4% PFA for 20 minutes at room temperature. d. Wash twice with PBS. e. Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.[7] f. Wash twice with PBS.
- Blocking: a. Add Duolink® Blocking Solution to each coverslip, ensuring the cells are fully covered. b. Incubate in a humidity chamber for 60 minutes at 37°C.[1]
- Primary Antibody Incubation: a. Dilute the primary antibodies (anti-MAP17 and anti-NUMB) in the Duolink® Antibody Diluent to their optimal concentrations. b. Tap off the blocking solution from the coverslips. c. Add the primary antibody solution to the cells. d. Incubate in a humidity chamber overnight at 4°C.
- PLA Probe Incubation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A with gentle agitation. b. Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Goat MINUS) 1:5 in the Antibody Diluent. c. Add the PLA probe solution to the coverslips. d. Incubate in a humidity chamber for 1 hour at 37°C.
- Ligation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A. b. Prepare the Ligation mix by diluting the Ligation Buffer 1:5 with high-purity water and then adding the Ligase to a 1:40 dilution. c. Add the Ligation mix to the coverslips. d. Incubate in a humidity chamber for 30 minutes at 37°C.
- Amplification: a. Wash the coverslips twice for 2 minutes each in 1x Wash Buffer A. b.
 Prepare the Amplification mix by diluting the Amplification buffer 1:5 with high-purity water and then adding the Polymerase to a 1:80 dilution. c. Add the Amplification mix to the coverslips. d. Incubate in a humidity chamber for 100 minutes at 37°C. Protect from light.
- Final Washes and Mounting: a. Wash the coverslips twice for 10 minutes each in 1x Wash Buffer B. b. Wash once for 1 minute in 0.01x Wash Buffer B. c. Mount the coverslips onto glass slides using a minimal amount of Duolink® In Situ Mounting Medium with DAPI.

Data Acquisition and Analysis:

Image Acquisition:



- Visualize the slides using a fluorescence microscope.
- Capture images using filters for DAPI (blue, for nuclei) and the chosen fluorophore for the PLA signal (e.g., red).
- Acquire multiple images from different fields for each experimental condition.
- Image Analysis and Quantification:
 - Use image analysis software (e.g., ImageJ/Fiji) to count the number of PLA signals (dots) per cell.
 - The number of nuclei (DAPI stain) can be used to determine the cell count in each field.
 - Calculate the average number of PLA signals per cell for each condition.
 - Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences between experimental groups.

Controls:

- Negative Control (Antibody Diluent): Omit primary antibodies to control for non-specific binding of PLA probes.
- Single Primary Antibody Control: Use only one of the primary antibodies (e.g., only anti-MAP17) to ensure that the signal is dependent on the presence of both target proteins.
- Biological Negative Control: Use cells known not to express one or both of the target proteins, or a condition where the interaction is not expected (e.g., the truncated MAP17 which lacks the NUMB binding domain).[6]

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